molecular formula C18H18N4 B14304939 3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine CAS No. 117594-54-4

3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine

Cat. No.: B14304939
CAS No.: 117594-54-4
M. Wt: 290.4 g/mol
InChI Key: SKBXDPHWWXPHSO-UHFFFAOYSA-N
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Description

3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique chemical properties and potential applications in various fields, including materials science, medicinal chemistry, and organic synthesis. The compound’s structure consists of a tetrazine ring substituted with two 1-phenylethyl groups at the 3 and 6 positions, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine typically involves the reaction of amidinium chlorides with hydrazine hydrate. The amidinium chlorides are converted into mixtures of meso- and racemic dihydrotetrazines, which are then oxidized to form the desired tetrazine compound . Fractional crystallization is often used to purify the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrazines and dihydrotetrazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of other heterocyclic compounds.

    Biology: Tetrazines are explored for their potential use in bioorthogonal chemistry, where they can selectively react with specific biomolecules without interfering with biological processes.

    Medicine: Research is ongoing to investigate the potential therapeutic applications of tetrazine derivatives, including their use as anticancer agents and in drug delivery systems.

    Industry: Tetrazines are used in the development of advanced materials, such as polymers and explosives, due to their high nitrogen content and energetic properties.

Mechanism of Action

The mechanism of action of 3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine involves its ability to undergo specific chemical reactions that can be harnessed for various applications. In bioorthogonal chemistry, for example, tetrazines react with trans-cyclooctenes in a rapid and selective manner, forming stable adducts. This reaction is utilized in labeling and imaging studies, where the tetrazine moiety can be attached to biomolecules and detected using fluorescence or other techniques.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.

Properties

CAS No.

117594-54-4

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

3,6-bis(1-phenylethyl)-1,2,4,5-tetrazine

InChI

InChI=1S/C18H18N4/c1-13(15-9-5-3-6-10-15)17-19-21-18(22-20-17)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

SKBXDPHWWXPHSO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=NN=C(N=N2)C(C)C3=CC=CC=C3

Origin of Product

United States

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